Cas no 952182-02-4 (1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid)

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid structure
952182-02-4 structure
Product Name:1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
N.o CAS:952182-02-4
MF:C7H5N3O2
MW:163.133500814438
MDL:MFCD09832891
CID:820545
PubChem ID:21408148
Update Time:2025-09-27

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
    • 1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLICACID
    • DRCBQOFOFJGWGA-UHFFFAOYSA-N
    • 6367AC
    • PB34425
    • ST1171127
    • AB1011607
    • AB0084484
    • A845236
    • 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, AldrichCPR
    • 2H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
    • MDL: MFCD09832891
    • Inchi: 1S/C7H5N3O2/c11-7(12)5-1-4-3-9-10-6(4)8-2-5/h1-3H,(H,11,12)(H,8,9,10)
    • Chave InChI: DRCBQOFOFJGWGA-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C2C(NN=C2)=NC=1)O

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 197
  • Superfície polar topológica: 78.9

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H319
  • Declaração de Advertência: P305+P351+P338
  • Código da categoria de perigo: 36
  • Instrução de Segurança: 26
  • Identificação dos materiais perigosos: Xi
  • Condição de armazenamento:Sealed in dry,Room Temperature

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H178477-1g
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
952182-02-4 97%
1g
¥820.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H178477-250mg
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
952182-02-4 97%
250mg
¥410.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H178477-50mg
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
952182-02-4 97%
50mg
¥164.90 2023-09-02
Alichem
A029192207-5g
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
952182-02-4 98%
5g
$630.70 2023-08-31
Alichem
A029192207-10g
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
952182-02-4 98%
10g
$910.80 2023-08-31
Alichem
A029192207-25g
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
952182-02-4 98%
25g
$1372.00 2023-08-31
Matrix Scientific
068409-250mg
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, >95%
952182-02-4 >95%
250mg
$140.00 2023-09-08
Matrix Scientific
068409-500mg
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, >95%
952182-02-4 >95%
500mg
$212.00 2023-09-08
Matrix Scientific
068409-1g
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, >95%
952182-02-4 >95%
1g
$325.00 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H847029-250mg
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
952182-02-4 98%
250mg
656.10 2021-05-17

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ;  3 h, 25 °C
1.2 Reagents: Trifluoroacetic acid ;  4 h, 80 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 0 °C → 25 °C
1.4 Reagents: Hydrogen ion ;  acidified
Referência
Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT)
Zheng, Xiaozhang; Bair, Kenneth W.; Bauer, Paul; Baumeister, Timm; Bowman, Krista K.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(20), 5488-5497

Método de produção 2

Condições de reacção
1.1 Reagents: Trifluoroacetic acid ;  rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 14
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referência
Alkyl-and di-substituted amido-benzyl sulfonamide derivatives
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Trifluoroacetic acid ;  rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 14
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referência
Preparation of amidobenzyl sulfone and sulfoxide derivatives as NAMPT inhibitors
, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
Referência
Preparation of heterocyclic benzamide compounds as antitumor agents
, China, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  15 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
Referência
Zinc acetate-promoted Buchwald-Hartwig couplings of heteroaromatic amines
Ayothiraman, Rajaram; Rangaswamy, Sundaramurthy; Maity, Prantik; Simmons, Eric M.; Beutner, Gregory L. ; et al, Journal of Organic Chemistry, 2017, 82(14), 7420-7427

Método de produção 6

Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
Referência
Identification and Optimization of New Dual Inhibitors of B-Raf and Epidermal Growth Factor Receptor Kinases for Overcoming Resistance against Vemurafenib
Cheng, Huimin; Chang, Yu; Zhang, Lianwen; Luo, Jinfeng; Tu, Zhengchao; et al, Journal of Medicinal Chemistry, 2014, 57(6), 2692-2703

Método de produção 7

Condições de reacção
1.1 Reagents: Trifluoroacetic acid ;  4 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, cooled
Referência
Amido-benzyl sulfoxide derivatives as Antitumor, Anti-inflammatory agents
, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Trifluoroacetic acid ;  rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, cooled
Referência
Preparation of amido spirocyclic amide and sulfonamide derivatives as nicotinamide phosphoribosyl transferase inhibitors
, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: Trifluoroacetic acid ;  rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Water ;  cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 14
Referência
Preparation of pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives as NAMPT inhibitors
, World Intellectual Property Organization, , ,

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Raw materials

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Preparation Products

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:952182-02-4)1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
Número da Ordem:A845236
Estado das existências:in Stock
Quantidade:100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:05
Preço ($):1611.0
E- mail:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:952182-02-4)1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID
Número da Ordem:sfd4994
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:33
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:952182-02-4)1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
A845236
Pureza:99%
Quantidade:100g
Preço ($):1611.0
E- mail
Suzhou Senfeida Chemical Co., Ltd
(CAS:952182-02-4)1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID
sfd4994
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
E- mail